An In-depth Technical Guide to 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic Acid
An In-depth Technical Guide to 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic Acid
Abstract: This technical guide provides a comprehensive overview of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid, a heterobifunctional crosslinking reagent of significant interest in bioconjugation and drug delivery. The document details its core chemical properties, reactivity, and stability, with a particular focus on the thiol-reactive maleimide moiety. We will explore its primary application in the site-specific modification of biomolecules, such as proteins and peptides, and provide field-proven insights into experimental design and protocol optimization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for creating well-defined bioconjugates for therapeutic and diagnostic applications.
Introduction and Core Concepts
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid is a molecule designed with distinct functionalities at opposite ends. At one end, the maleimide group serves as a highly selective electrophile for reaction with sulfhydryl (thiol) groups. At the other end, the phthalic acid moiety, with its two carboxylic acid groups, offers multiple points for subsequent chemical modification, conjugation to other molecules, or modulation of physical properties such as solubility.
The primary utility of this reagent lies in its ability to act as a linker. The maleimide group is one of the most popular functional groups for the specific modification of cysteine residues in proteins.[1] This specificity is crucial in the construction of complex biomolecular architectures like Antibody-Drug Conjugates (ADCs), where precise control over the conjugation site and stoichiometry is paramount for therapeutic efficacy and safety.[2]
Physicochemical and Computed Properties
A foundational understanding of the molecule's properties is essential for its effective application, from storage and handling to reaction condition optimization.
| Property | Value | Source |
| Molecular Formula | C₁₂H₇NO₆ | [3] |
| Molecular Weight | 261.19 g/mol | [3] |
| IUPAC Name | 4-(2,5-dioxopyrrol-1-yl)phthalic acid | [3] |
| CAS Number | 56896-91-4 | [3][4] |
| Appearance | White Powder/Solid (Typical) | [5] |
| Canonical SMILES | C1=CC(=O)NC1=O.C1=CC(=C(C=C1)C(=O)O)N2C(=O)C=CC2=O | [6] |
| InChIKey | TVCWROCCGJJZDF-UHFFFAOYSA-N | [3] |
The Chemistry of the Maleimide Group: Reactivity and Stability
The utility of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid is dominated by the reactivity of the maleimide functional group. Understanding its mechanism, selectivity, and stability is critical for successful bioconjugation.
The Thiol-Maleimide Michael Addition
The cornerstone of maleimide chemistry in bioconjugation is its reaction with thiols, typically from cysteine residues on proteins or peptides.[2] This reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol attacks one of the electrophilic carbons of the maleimide double bond.[7] The result is the formation of a stable succinimidyl thioether linkage.[7][8]
This reaction is highly efficient and chemoselective under mild, near-neutral pH conditions (pH 6.5-7.5).[8] At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than its reaction with amines, ensuring high specificity for cysteine residues over other nucleophilic amino acids like lysine.[2][8]
Caption: Thiol-Maleimide Michael Addition Reaction.
Stability Considerations
While the thioether bond formed is generally considered stable, its reversibility is a critical factor, especially for therapeutics like ADCs that must remain intact in circulation.[9] The succinimidyl thioether linkage can undergo a retro-Michael reaction, leading to deconjugation.[9]
Two competing reactions influence the long-term stability of the conjugate in plasma:
-
Retro-Michael Reaction: This leads to the undesirable cleavage of the linker-drug from the antibody.[9]
-
Hydrolysis: The thiosuccinimide ring can be hydrolyzed, opening the ring to form a succinamic acid thioether.[8][10] This ring-opened form is stable and resistant to the retro-Michael reaction, effectively locking the conjugate.[9][10]
The rate of this stabilizing hydrolysis can be influenced by the local microenvironment and the specific structure of the maleimide reagent.[1][10] For instance, incorporating a basic amino group adjacent to the maleimide can catalyze this hydrolysis intramolecularly, enhancing conjugate stability at neutral pH.[9] Researchers should be aware that while the maleimide moiety itself is relatively stable, aqueous storage of the unreacted reagent is not recommended due to the risk of hydrolysis of the maleimide ring, which renders it unreactive to thiols.[8]
Applications in Bioconjugation and Drug Development
The unique structure of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid makes it a valuable tool for several advanced applications.
-
Antibody-Drug Conjugates (ADCs): This is a primary application area. The maleimide group attaches the linker to a cysteine on a monoclonal antibody, while the phthalic acid end can be activated (e.g., as an NHS ester) to attach a cytotoxic payload.[2]
-
Protein Labeling: It can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for use in proteomics, diagnostics, and cellular imaging.[2]
-
Surface Functionalization: The reagent can immobilize proteins or peptides onto surfaces for applications in biosensors and diagnostic arrays.[2]
-
PEGylation: The phthalic acid moiety can serve as an attachment point for polyethylene glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic proteins.
Experimental Protocol: General Protein Conjugation
This protocol provides a generalized workflow for conjugating a thiol-containing protein with 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid. Causality: Each step is designed to ensure optimal reactivity and stability.
1. Protein Preparation:
- Step: If the protein does not have a free cysteine, it may need to be reduced. Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at pH 7.0-7.4.
- Rationale: The optimal pH range ensures the thiol is sufficiently nucleophilic while minimizing side reactions with amines.[2][8]
- Step: If reduction is needed, add a 10-20 fold molar excess of a reducing agent like DTT or TCEP. Incubate for 30-60 minutes at room temperature.
- Rationale: TCEP is often preferred as it does not contain a thiol and thus does not need to be removed before adding the maleimide reagent.
- Step: Remove the reducing agent using a desalting column or dialysis, exchanging into a deoxygenated conjugation buffer (e.g., PBS, pH 6.5-7.2, containing 1-2 mM EDTA).
- Rationale: Oxygen can cause re-oxidation of thiols to disulfides. EDTA chelates metal ions that can catalyze this oxidation. The slightly acidic pH maintains thiol stability.
2. Reagent Preparation:
- Step: Immediately before use, dissolve the 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid in a water-miscible organic solvent like DMSO or DMF.
- Rationale: The maleimide group is susceptible to hydrolysis in aqueous solutions.[8] Preparing it fresh in a non-aqueous solvent minimizes inactivation.
3. Conjugation Reaction:
- Step: Add a 5-20 fold molar excess of the dissolved maleimide reagent to the protein solution.
- Rationale: A molar excess drives the reaction to completion. The exact ratio should be optimized for the specific protein to balance conjugation efficiency with the risk of non-specific modification or aggregation.
- Step: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
- Rationale: The reaction is rapid, but incubation time can be adjusted to control the extent of labeling.[8] Lower temperatures can improve the stability of sensitive proteins.
4. Quenching and Purification:
- Step: Quench any unreacted maleimide by adding a small molecule thiol like free cysteine or β-mercaptoethanol.
- Rationale: This prevents the maleimide from reacting with other molecules in downstream applications.
- Step: Purify the resulting conjugate from excess reagent and byproducts using size-exclusion chromatography (SEC) or dialysis.
- Rationale: Purification is essential to obtain a well-defined product for accurate characterization and use.
// Nodes
A[label="1. Prepare Protein\n(Reduce if necessary,\nBuffer Exchange to pH 6.5-7.2)"];
B[label="2. Prepare Maleimide Reagent\n(Dissolve in DMSO/DMF\nimmediately before use)"];
C [label="3. Conjugation\n(Add maleimide to protein,\nincubate 1-2h at RT)"];
D [label="4. Quench Reaction\n(Add excess free thiol,\ne.g., Cysteine)"];
E [label="5. Purify Conjugate\n(Size-Exclusion Chromatography\nor Dialysis)"];
F [label="Characterize Final Product\n(e.g., Mass Spec, HPLC)"];
// Edges
A -> C;
B -> C;
C -> D;
D -> E;
E -> F;
}
Caption: Standard workflow for protein conjugation.
Safety and Handling
As with all laboratory chemicals, appropriate safety precautions must be observed. The parent compound, phthalic acid, is classified as causing serious eye damage and skin/respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side protection, and a lab coat.[12]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin, eyes, and clothing.[12]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
First Aid:
Conclusion
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid is a powerful and versatile heterobifunctional linker. Its value is derived from the highly selective and efficient thiol-maleimide reaction, which enables the precise, site-specific modification of proteins and other biomolecules. A thorough understanding of the reagent's reactivity, the stability of the resulting conjugate, and optimized reaction protocols is essential for its successful implementation. By following the principles and methodologies outlined in this guide, researchers can effectively harness this molecule to construct advanced bioconjugates for a wide range of applications in therapy, diagnostics, and fundamental research.
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Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. (2015). RSC Publishing. [Link]
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Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. (2015). ResearchGate. [Link]
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Is Your Maleimide Thiol Chemistry Stable?. Creative PEGWorks. [Link]
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4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid. PubChem. [Link]
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Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation. (2022). PubMed Central. [Link]
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Long-Term Stabilization of Maleimide–Thiol Conjugates. ResearchGate. [Link]
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Maleimide–thiol adducts stabilized through stretching. (2019). Semantic Scholar. [Link]
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The Synthesis of Amidinomaleimides and Their Applications in Bioconjugation. (2020). escholarship.org. [Link]
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Synthesis and Properties of 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide. (2024). ResearchGate. [Link]
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Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. ResearchGate. [Link]
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Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. (2020). Semantic Scholar. [Link]
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